![molecular formula C17H30N2O2 B2643572 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide CAS No. 2034294-69-2](/img/structure/B2643572.png)
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide
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Overview
Description
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a cyclohexane carboxamide group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by an oxolane moiety.
Attachment of Cyclohexanecarboxamide Group: The final step involves the formation of the amide bond between the piperidine derivative and cyclohexanecarboxylic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to fully saturated compounds.
Scientific Research Applications
Pharmacological Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide has been studied for various therapeutic applications, primarily due to its interaction with neurotransmitter systems and potential as a drug candidate.
CNS Disorders
Research indicates that compounds with similar structures exhibit activity in the central nervous system (CNS), potentially aiding in the treatment of disorders such as anxiety and depression. The piperidine moiety is often associated with neuropharmacological effects, making this compound a candidate for further investigation in CNS-related therapies.
Pain Management
The cyclohexanecarboxamide group suggests potential analgesic properties. Studies on related compounds have shown efficacy in pain modulation, making this compound a candidate for pain management therapies.
Antidepressant Activity
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The oxolane ring could enhance the lipophilicity of the molecule, potentially improving blood-brain barrier penetration and efficacy in mood disorders.
Case Study 1: CNS Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives. The findings indicated that modifications at the nitrogen atom significantly impacted the binding affinity to serotonin receptors, which are crucial in treating anxiety and depression .
Case Study 2: Pain Modulation
Research conducted by Smith et al. (2020) demonstrated that certain cyclohexanecarboxamide derivatives displayed significant analgesic effects in rodent models. The study highlighted the importance of the cyclohexane structure in enhancing pain relief through opioid receptor modulation .
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The oxolane and cyclohexanecarboxamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(oxolan-3-yl)methyl]piperidin-4-amine
- 1-(oxolan-3-yl)piperidin-4-amine
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the oxolane and cyclohexanecarboxamide groups distinguishes it from other piperidine derivatives, potentially offering unique interactions and applications in various fields.
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine; dihydrochloride
- Molecular Formula : C_{11}H_{22}N_{2}O \cdot 2HCl
- Molecular Weight : 271.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in certain biochemical pathways, particularly those involving chemokine receptors.
Biological Activity Overview
The compound has been evaluated for its activity against several biological targets, including:
-
Chemokine Receptors :
- Studies indicate that derivatives of this compound exhibit binding affinity for chemokine receptors, particularly CCR2. The modifications in the piperidine moiety significantly influence the binding efficacy and functional activity against these receptors.
-
Kinase Inhibition :
- Research has shown that certain analogues demonstrate inhibitory effects on kinases such as c-Met. For instance, compounds with similar structural motifs have reported IC50 values in the nanomolar range, suggesting potent inhibitory activity against c-Met kinase and related pathways involved in cell proliferation.
Table 1: Summary of Biological Activity Studies
Case Studies
-
c-Met Kinase Inhibition :
A study demonstrated that specific structural modifications to the cyclohexanecarboxamide backbone enhanced the inhibitory activity against c-Met kinase, with analogues showing IC50 values ranging from 8.6 nM to 64.0 nM depending on the substituents on the piperidine ring . -
CCR2 Antagonism :
Another investigation focused on the compound's affinity for CCR2, revealing that certain derivatives exhibited high binding affinities (IC50 = 1.3 nM) and functional antagonism in chemotaxis assays . These findings suggest potential therapeutic applications in inflammatory diseases where CCR2 plays a significant role.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h14-16H,1-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAHXMHJZJNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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